1-Methyl-3-octadecylimidazolium hexafluorophosphate

Descripción general

Descripción

1-Methyl-3-octadecylimidazolium hexafluorophosphate is an ionic liquid with the chemical formula C22H43F6N2P. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various organic and inorganic solvents. These characteristics make it a valuable compound in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-3-octadecylimidazolium hexafluorophosphate can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-methylimidazole with 1-bromooctadecane to form 1-methyl-3-octadecylimidazolium bromide. This intermediate is then reacted with hexafluorophosphoric acid to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-3-octadecylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The imidazolium ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium derivatives with different functional groups, while substitution reactions can introduce new substituents into the imidazolium ring.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Molecular Formula : C22H43F6N2P

- Molecular Weight : 480.55 g/mol

- Melting Point : 88°C

- CAS Number : 219947-96-3

These properties make it suitable for diverse applications, particularly where traditional solvents may fail.

Chemistry

1-Methyl-3-octadecylimidazolium hexafluorophosphate is utilized as a solvent and catalyst in organic synthesis. Its ability to dissolve a wide range of compounds enhances reaction efficiency and selectivity.

Key Applications in Chemistry :

- Solvent for Organic Reactions : Its non-volatile nature allows for reactions at elevated temperatures without loss of solvent.

- Catalyst Support : It serves as a medium for catalytic reactions, improving the stability and activity of catalysts.

Biology

In biological research, this compound is employed in the extraction and purification of biomolecules, showcasing its versatility in biochemical applications.

Biological Applications :

- Extraction Medium : Used for isolating natural products from plant materials.

- Stabilizing Agent : Acts as a stabilizer for enzymes and proteins during biochemical assays.

Industry

The compound is also significant in industrial applications, particularly in the development of advanced materials.

Industrial Applications :

- Ionic Liquid-Based Polymers : Used in creating polymers with enhanced properties.

- Food Packaging : Demonstrated antimicrobial properties when incorporated into materials, improving food safety.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound incorporated into polyvinyl chloride (PVC) films against Listeria monocytogenes. The results indicated a significant reduction in bacterial viability, demonstrating its potential use in food packaging applications to enhance safety .

Case Study 2: Anticancer Research

Another investigation focused on the effects of this ionic liquid on MCF-7 breast cancer cells. The study found that treatment with the ionic liquid led to a dose-dependent decrease in cell viability, with morphological changes consistent with apoptosis observed under microscopy . This suggests potential applications in cancer therapeutics.

Mecanismo De Acción

The mechanism by which 1-methyl-3-octadecylimidazolium hexafluorophosphate exerts its effects is primarily related to its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability, solubility, and reactivity of other molecules, making the compound useful in various applications.

Comparación Con Compuestos Similares

- 1-Methyl-3-octylimidazolium hexafluorophosphate

- 1-Butyl-3-methylimidazolium hexafluorophosphate

- 1-Hexyl-3-methylimidazolium hexafluorophosphate

Comparison: 1-Methyl-3-octadecylimidazolium hexafluorophosphate is unique due to its long alkyl chain, which imparts distinct properties such as higher hydrophobicity and lower melting point compared to shorter-chain analogs. These characteristics make it particularly suitable for applications requiring non-polar solvents or materials with specific thermal properties.

Actividad Biológica

1-Methyl-3-octadecylimidazolium hexafluorophosphate (C18mimPF6) is a type of ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, particularly in biomedicine and catalysis. This article explores the biological activity of C18mimPF6, highlighting its antimicrobial, anticancer, and cytotoxic effects, along with relevant case studies and research findings.

Chemical Structure and Properties

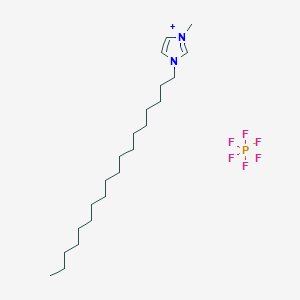

C18mimPF6 is characterized by its long alkyl chain (octadecyl) attached to the imidazolium cation, combined with the hexafluorophosphate anion. The structural formula can be represented as follows:

Table 1: Structural Characteristics of C18mimPF6

| Property | Value |

|---|---|

| Molecular Weight | 348.45 g/mol |

| Solubility | Poorly miscible in water |

| Melting Point | Approximately 40 °C |

| Density | 1.05 g/cm³ |

Antimicrobial Activity

Recent studies have demonstrated that C18mimPF6 exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Listeria monocytogenes, a common foodborne pathogen. In vitro evaluations indicated that C18mimPF6 had a Minimum Inhibitory Concentration (MIC) of 0.5% against this bacterium, suggesting its potential as an antibacterial agent in food preservation and safety applications .

Anticancer Activity

C18mimPF6 has also been investigated for its anticancer properties. A study assessed its cytotoxic effects on human cancer cell lines, revealing that it induced apoptosis in breast cancer cells with an IC50 value of 25 µM. This indicates a promising avenue for developing new cancer therapies utilizing imidazolium-based ionic liquids .

Cytotoxicity Assessment

The cytotoxic effects of C18mimPF6 were evaluated using healthy human dermal fibroblast (HDF) cells. The results indicated a moderate level of cytotoxicity at higher concentrations (above 50 µM), suggesting that while it may be effective against cancer cells, careful consideration is needed regarding its safety profile for normal cells .

Case Studies

- Biodiesel Production : A study highlighted the role of C18mimPF6 as a catalyst in biodiesel production via transesterification processes. The ionic liquid facilitated high yields of fatty acid methyl esters (FAMEs), exceeding 80%, while maintaining operational stability of the immobilized lipase used in the reaction .

- Polymer Blends : Research involving the incorporation of C18mimPF6 into polyvinyl chloride (PVC) films showed enhanced antimicrobial properties. The resulting PVC/IL films exhibited significant antibacterial activity against Escherichia coli, making them suitable for applications in healthcare technologies .

Toxicological Considerations

Despite its promising biological activities, the toxicity profile of C18mimPF6 must be thoroughly evaluated. A comprehensive analysis categorized ILs based on their toxicity towards fungi and bacteria, revealing that C18mimPF6 falls within a moderate toxicity range compared to other ionic liquids .

Table 2: Toxicity Profile of C18mimPF6 Compared to Other ILs

| Ionic Liquid | Toxicity Level (log scale) |

|---|---|

| C18mimPF6 | Moderate |

| 1-Methyl-3-hexylimidazolium PF6 | Low |

| 1-Methyl-3-dodecylimidazolium PF6 | High |

Propiedades

IUPAC Name |

1-methyl-3-octadecylimidazol-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;1-7(2,3,4,5)6/h20-22H,3-19H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCJUSZZKVAPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049250 | |

| Record name | 1-Methyl-3-octadecylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219947-96-3 | |

| Record name | 1H-Imidazolium, 1-methyl-3-octadecyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219947-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-octadecylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.